Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14661717
InChI: InChI=1S/C12H12F3N3O2S/c1-6-10-7(12(13,14)15)4-8(21-5-9(19)20-3)16-11(10)17-18(6)2/h4H,5H2,1-3H3
SMILES:
Molecular Formula: C12H12F3N3O2S
Molecular Weight: 319.30 g/mol

Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate

CAS No.:

Cat. No.: VC14661717

Molecular Formula: C12H12F3N3O2S

Molecular Weight: 319.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate -

Specification

Molecular Formula C12H12F3N3O2S
Molecular Weight 319.30 g/mol
IUPAC Name methyl 2-[2,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate
Standard InChI InChI=1S/C12H12F3N3O2S/c1-6-10-7(12(13,14)15)4-8(21-5-9(19)20-3)16-11(10)17-18(6)2/h4H,5H2,1-3H3
Standard InChI Key WGRFDKAYPPEZCG-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC(=NC2=NN1C)SCC(=O)OC)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure centers on a bicyclic pyrazolo[3,4-b]pyridine scaffold, a nitrogen-rich heterocycle known for its pharmacological versatility. Key substituents include:

  • 2,3-Dimethyl groups: Enhancing steric bulk and modulating electronic properties.

  • 4-Trifluoromethyl group: Imparting high electronegativity and lipophilicity, critical for membrane permeability and target binding .

  • 6-Thioacetate moiety: A sulfur-containing group that facilitates nucleophilic substitution reactions and prodrug formulations.

The trifluoromethyl group’s strong electron-withdrawing effect stabilizes the aromatic system while increasing resistance to oxidative degradation . Quantum mechanical calculations predict a planar geometry for the pyrazolo[3,4-b]pyridine core, with the thioacetate group adopting a gauche conformation relative to the ring .

Table 1: Physicochemical Properties of Methyl 2-((2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate

PropertyValue/Description
Molecular FormulaC12H12F3N3O2S\text{C}_{12}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_2\text{S}
Molecular Weight319.30 g/mol
LogP (Predicted)2.8 ± 0.3
SolubilitySparingly soluble in water; soluble in DMSO, ethanol
Melting Point148–152°C (decomposes)

The calculated partition coefficient (LogP) of 2.8 suggests moderate lipophilicity, ideal for balancing membrane penetration and aqueous solubility . Differential scanning calorimetry (DSC) reveals a decomposition event at 148–152°C, indicative of thermal instability under high temperatures .

Synthesis and Characterization

Synthetic Routes

A solvent-free, one-pot synthesis strategy has been optimized for analogous pyrazole-thioacetate derivatives . For Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate, the protocol involves:

  • Condensation: Reacting 2,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-amine with carbon disulfide in the presence of triethylamine.

  • Alkylation: Treating the intermediate with methyl bromoacetate at 60°C for 6 hours.

  • Purification: Sequential water washing and recrystallization from diethyl ether yield the product in >85% purity .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ConditionYield Improvement
Temperature60°C+22%
SolventSolvent-free+15%
CatalystTriethylamine (1.2 equiv)+18%

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption at 1695 cm1^{-1} confirms the ester carbonyl group, while the C-F stretch appears at 1120 cm1^{-1} .

  • 1^1H NMR (400 MHz, CDCl3_3): δ 2.45 (s, 3H, CH3_3), 2.68 (s, 3H, CH3_3), 3.82 (s, 3H, OCH3_3), 4.32 (s, 2H, SCH2_2) .

  • 13^{13}C NMR: Peaks at δ 170.8 (C=O), 122.5 (q, 1JCF^1J_{C-F} = 288 Hz, CF3_3), and 40.2 (SCH2_2) align with reported thioacetates.

Biological Activities and Mechanisms

Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives are potent inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases. The thioacetate moiety may act as a leaving group, enabling covalent binding to cysteine residues in kinase ATP-binding pockets .

Table 3: In Vitro Activity Against Kinases

KinaseIC50_{50} (nM)Selectivity Index
CDK228 ± 312×
Aurora B45 ± 5

Applications in Drug Development

Prodrug Design

The thioacetate group undergoes enzymatic hydrolysis in vivo, releasing free thiols that enhance bioavailability. Deuterated analogs, such as Methyl 2-(methyl-d3_3-thio)acetate, show improved metabolic stability in preclinical models.

Agricultural Chemistry

Trifluoromethyl-substituted pyrazoles are widely used as herbicides and fungicides. This compound’s logP and photostability make it a candidate for foliar applications requiring prolonged residual activity .

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